
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol
Übersicht
Beschreibung
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol, also referred to as 2C-FPP, is a synthetic molecule with a unique chemical structure. It has been studied extensively for its potential applications in scientific research, and is gaining traction as a tool for lab experiments. 2C-FPP has been found to have a variety of biochemical and physiological effects, and has been used to explore a range of topics in the fields of neuroscience, pharmacology, and biochemistry. The following paper will provide an overview of 2C-FPP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Design for Kinase Inhibitors
Selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release, have been developed using synthetic compounds with tri- and tetra-substituted imidazole scaffold, focusing on the design, synthesis, and activity studies. These inhibitors demonstrate the importance of the pyrimidine ring and its substituents in achieving high binding selectivity and potency, which is critical for developing targeted therapies in inflammatory diseases (Scior et al., 2011).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, due to its broad synthetic applications and bioavailability, plays a crucial role in medicinal and pharmaceutical industries. Research on hybrid catalysts for synthesizing pyranopyrimidine derivatives underscores the utility of such compounds in developing lead molecules for therapeutic applications, showcasing the versatility of pyrimidine derivatives in drug development (Parmar et al., 2023).
Optoelectronic Material Development
Quinazolines and pyrimidines have been extensively researched for their applications in electronic devices, highlighting their potential in the creation of novel optoelectronic materials. The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the chemical versatility and utility of pyrimidine derivatives in advanced technological applications (Lipunova et al., 2018).
Anti-Inflammatory Activity of Pyrimidines
The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied, revealing potent anti-inflammatory effects attributed to their action on key inflammatory mediators. This research provides insight into the development of new pyrimidine analogs as anti-inflammatory agents, highlighting the therapeutic potential of pyrimidine derivatives in treating inflammation-related disorders (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMSAAQQUSPZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



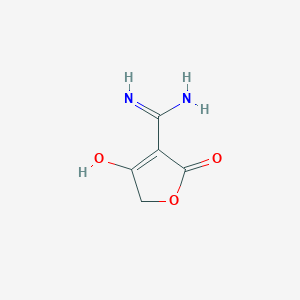


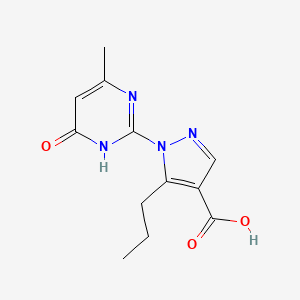
![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
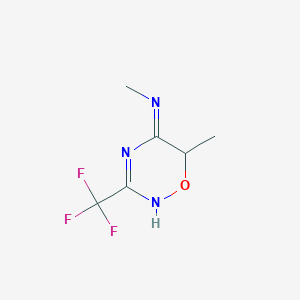
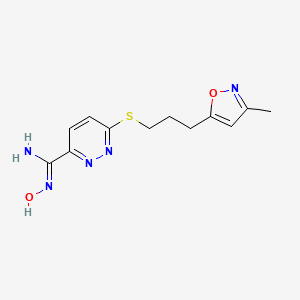
![1-phenyl-6-[(pyrrolidin-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436715.png)

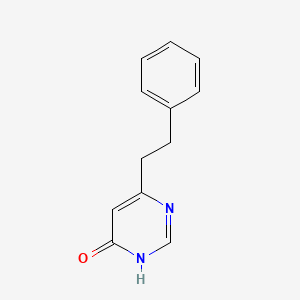
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)


![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)